5-Chloro Substitution Provides >1,000,000-Fold Baseline Potentiation Over the Unsubstituted Thiophene-2-Carboxamide Fragment (Class-Level Inference)
The 5-chlorothiophene-2-carboxamide fragment, the minimal core shared by the target compound, binds thrombin with a Ki of 431 µM [1]. In contrast, rivaroxaban, which retains the identical 5-chlorothiophene-2-carboxamide core but adds an elaborated oxazolidinone-morpholinone side chain, inhibits Factor Xa with a Ki of 0.4 nM [2]. This ~1,000,000-fold improvement demonstrates that the 5-chloro core provides a privileged starting point for achieving high target affinity when coupled with an appropriate side chain. The target compound, bearing a distinct hydroxyethoxy-p-tolyl side chain, is expected to exhibit a unique potency/selectivity profile that cannot be extrapolated from either the fragment alone or from rivaroxaban. Direct experimental Ki data for the target compound are not publicly available; this comparison is therefore classified as class-level inference [3].
| Evidence Dimension | Binding affinity (Ki) for serine protease target |
|---|---|
| Target Compound Data | No public Ki data available for 5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide |
| Comparator Or Baseline | 5-Chlorothiophene-2-carboxamide fragment Ki = 431 µM (thrombin); Rivaroxaban Ki = 0.4 nM (Factor Xa) |
| Quantified Difference | >1,000,000-fold potency range between fragment and optimized full-length compound; target compound's position within this range is unknown |
| Conditions | Thrombin inhibition assay (fragment) – PDB 4UD9; Factor Xa inhibition assay (rivaroxaban) – in vitro enzyme assay |
Why This Matters
Establishes the 5-chloro-thiophene-2-carboxamide scaffold as a validated pharmacophore capable of achieving high potency when elaborated with appropriate side chains, supporting the rationale for selecting this specific compound as a differentiated research tool or lead-optimization intermediate.
- [1] RCSB Protein Data Bank. 4UD9: Thrombin in complex with 5-chlorothiophene-2-carboxamide. BindingDB Ki: 4.31e+5 nM. View Source
- [2] Perzborn E, Roehrig S, Straub A, et al. Rivaroxaban: A New Oral Factor Xa Inhibitor. Arterioscler Thromb Vasc Biol. 2010;30(3):376-381. View Source
- [3] Roehrig S, Straub A, Pohlmann J, et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. J Med Chem. 2005;48(19):5900-5908. View Source
